molecular formula C23H15N3O B11504110 2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one

2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one

Cat. No.: B11504110
M. Wt: 349.4 g/mol
InChI Key: ADNSORMWXRNAFH-UHFFFAOYSA-N
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Description

2,3-Diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one is a nitrogen-containing heterocyclic compound. It is part of the pyridazinoquinazolinone family, which is known for its diverse biological activities. This compound has a molecular formula of C23H15N3O and a molecular weight of 349.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of anthranilic acids with 3-chloropyridazines in a 2:1 propanol:water mixture using hydrochloric acid as a catalyst . Another method starts from methyl 2-aminobenzoate, which undergoes a series of reactions including intramolecular condensation of acylhydrazone with ester to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

2,3-Diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA. It can intercalate into the DNA structure, disrupting normal cellular processes and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA itself and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to intercalate into DNA and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C23H15N3O

Molecular Weight

349.4 g/mol

IUPAC Name

2,3-diphenylpyridazino[6,1-b]quinazolin-10-one

InChI

InChI=1S/C23H15N3O/c27-23-18-13-7-8-14-20(18)24-21-15-19(16-9-3-1-4-10-16)22(25-26(21)23)17-11-5-2-6-12-17/h1-15H

InChI Key

ADNSORMWXRNAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4C(=O)N3N=C2C5=CC=CC=C5

Origin of Product

United States

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